molecular formula C20H18BrN5O6 B14492177 Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- CAS No. 65104-24-7

Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-

Cat. No.: B14492177
CAS No.: 65104-24-7
M. Wt: 504.3 g/mol
InChI Key: UWVWXCLYUOTGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a bromo-dinitrophenyl group attached to an azo-naphthalenyl moiety, which is further linked to an ethoxy-ethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- typically involves multiple steps, starting with the preparation of the bromo-dinitrophenyl azo compound. This is achieved through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with a naphthalenyl amine. The final step involves the reaction of the azo compound with ethoxy-ethanol under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of advanced reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Oxidation: The hydroxyl group in the ethanol chain can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

    Nucleophilic Substitution: Substituted products where the bromide group is replaced by nucleophiles like hydroxide, alkoxide, or amines.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the ethanol chain.

Scientific Research Applications

Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the nitro groups can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, leading to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-bromo-: Similar in structure but lacks the azo and nitro groups.

    Ethanol, 2-(4-bromophenoxy)-: Contains a bromophenoxy group instead of the bromo-dinitrophenyl azo group.

    Ethanol, 2-bromo-, acetate: An acetate ester derivative of 2-bromoethanol.

Uniqueness

Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both azo and nitro groups, along with the ethoxy-ethanol chain, makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

65104-24-7

Molecular Formula

C20H18BrN5O6

Molecular Weight

504.3 g/mol

IUPAC Name

2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C20H18BrN5O6/c21-16-11-13(25(28)29)12-19(26(30)31)20(16)24-23-18-6-5-17(22-7-9-32-10-8-27)14-3-1-2-4-15(14)18/h1-6,11-12,22,27H,7-10H2

InChI Key

UWVWXCLYUOTGDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.